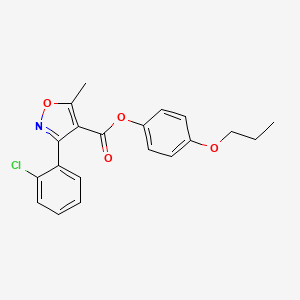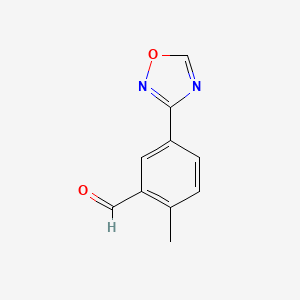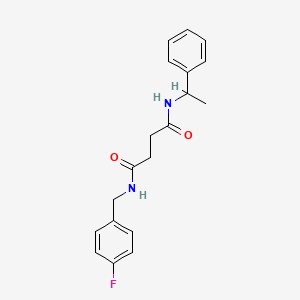![molecular formula C23H18N4O2 B12452914 5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)
5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-2,3-dihydrophthalazine-1,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.
科学的研究の応用
5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and sensors.
作用機序
The mechanism of action of 5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-amino-2,3-dihydrophthalazine-1,4-dione: A precursor in the synthesis of the compound.
9-ethyl-9H-carbazole-3-carbaldehyde: Another precursor used in the synthesis.
Uniqueness
What sets 5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C23H18N4O2 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
5-[(9-ethylcarbazol-3-yl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C23H18N4O2/c1-2-27-19-9-4-3-6-15(19)17-12-14(10-11-20(17)27)13-24-18-8-5-7-16-21(18)23(29)26-25-22(16)28/h3-13H,2H2,1H3,(H,25,28)(H,26,29) |
InChIキー |
FJISGXWBKVGXLR-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=CC4=C3C(=O)NNC4=O)C5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide](/img/structure/B12452836.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B12452850.png)
![5,5-Difluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B12452856.png)
![2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12452863.png)
![2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452867.png)

![2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B12452878.png)
![5-[[4-(dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B12452893.png)



![2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452903.png)
